rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine
Description
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
(1R,2R,3S,4S)-3-phenylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C13H17N/c14-13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9/h1-5,10-13H,6-8,14H2/t10-,11+,12+,13+/m0/s1 |
InChI Key |
YESNBFAEPGJCQQ-UMSGYPCISA-N |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H]([C@@H]2N)C3=CC=CC=C3 |
Canonical SMILES |
C1CC2CC1C(C2N)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins from bicyclic ketones or bicyclo[2.2.1]heptan-2-one derivatives, which serve as precursors for introducing the amine functionality.
- Phenyl substitution is introduced either by arylation of the bicyclic ketone or by using phenyl-substituted bicyclic precursors.
- The amine group is typically introduced via reductive amination or nucleophilic substitution on a suitable leaving group at the 2-position.
Stereoselective Control
- The stereochemistry is controlled by the choice of reagents and reaction conditions, often employing chiral auxiliaries or catalysts.
- Diastereoselective addition of nucleophiles to bicyclic ketones is a common approach, where the nucleophile attacks from the less hindered face, guided by steric and electronic factors.
- Chromatographic resolution on chiral columns is used to separate enantiomers when racemic mixtures are obtained.
Detailed Preparation Methods
Preparation via Arylation and Subsequent Amination (Based on Patent WO2017048720A1 and EP3349853B1)
- The (-)-enantiomer of fencamfamine, which is (1R,2R,3S,4S)-N-ethyl-3-phenylbicyclo[2.2.1]heptan-2-amine, is prepared by first synthesizing the bicyclic ketone intermediate.
- Arylation is performed using organometallic reagents such as arylmagnesium bromides or aryllithiums to introduce the phenyl group at the 3-position.
- The ketone is then converted to the amine via reductive amination using ethylamine or other amine sources.
- Optical resolution is achieved by chiral chromatography to isolate the desired stereoisomer.
Grignard Reagent Addition to Bicyclic Ketones (From RSC Supplementary Information)
- A procedure involves the preparation of arylmagnesium bromide reagents (e.g., 4-bromo-N,N-dimethylaniline) in THF under nitrogen atmosphere.
- The bicyclic ketone is dissolved in dry THF and cooled to 0 °C.
- The Grignard reagent is added dropwise, and the reaction mixture is stirred at low temperature and then at room temperature overnight.
- The reaction is quenched with saturated ammonium chloride solution, extracted, dried, and purified by flash chromatography.
- This method yields tertiary alcohol intermediates, which can be further transformed into amines by standard synthetic transformations.
Conversion of Bicyclic Ketones to Amines via Oxime Intermediates (Literature on Strained Bicyclic Systems)
- Bicyclic ketones can be converted to oximes by reaction with hydroxylamine derivatives.
- The oximes are then reduced to the corresponding amines using catalytic hydrogenation or chemical reducing agents.
- This route allows for retention of stereochemistry and is useful for preparing the bicyclic amine with defined stereochemistry.
Alternative Routes via Ozonolysis and Nitrite Treatment (From Oregon State University Thesis)
- Starting from natural products like α-pinene, ozonolysis yields bicyclic ketones.
- Treatment with strong base and alkylnitrite converts ketones to oxime derivatives.
- Subsequent steps lead to bicyclic amines after reduction.
- This method leverages natural chiral pool starting materials to access stereochemically defined bicyclic amines.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The stereochemical outcome of nucleophilic additions to bicyclic ketones is influenced by the steric hindrance and electronic environment of the bicyclic system, often favoring attack from the less hindered face to yield the desired stereoisomer.
- The use of chiral chromatography is essential for isolating pure enantiomers when racemic mixtures are formed, as demonstrated in the preparation of fencamfamine isomers.
- The yields of intermediates such as tertiary alcohols from Grignard additions vary but can be optimized by controlling temperature and reagent addition rates.
- Natural product-based syntheses provide an alternative route to access stereochemically pure bicyclic amines, leveraging the inherent chirality of starting materials like α-pinene.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Synthesis: It serves as a building block in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, leading to inhibition or activation of biological pathways. The phenyl group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Bicyclo[2.2.1]heptane-2-carboxylic Acid, 3-Phenyl- (CAS 24680-64-6)
- Functional Group : Carboxylic acid (vs. amine).
- Substituents : Phenyl at C3.
- Stereochemistry : (1R,2R,3R,4S)-rel-.
- Applications : Intermediate in chemical synthesis.
- Key Differences: The carboxylic acid group increases polarity, altering solubility and reactivity compared to the amine. No specific safety or regulatory data reported .
rel-(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptan-2-amine (CAS 937053-07-1)
- Functional Group : Amine with an oxygen atom in the bicyclo framework.
- Substituents : Oxygen at C7 (7-Oxa modification).
- Stereochemistry : (1R,2R,4S)-rel-.
- Applications : Research on modified bicyclic amines.
Substituent Variations
Dexmecamylamine (1R,2S,4S)-N,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-amine
- Substituents : Tetramethyl groups.
- Stereochemistry : (1R,2S,4S).
- Applications : Pharmaceutical (injection for neurological conditions).
- Key Differences: Methylation increases lipophilicity, improving blood-brain barrier penetration.
3-(Isopropyl)bicyclo[2.2.1]heptan-2-amine Hydrochloride (CAS 175521-95-6)
- Substituents : Isopropyl at C3.
- Stereochemistry : (1R,2R,3R,4S)-rel-.
- Applications : Research, often as a hydrochloride salt.
- The hydrochloride salt improves aqueous solubility .
Stereochemical Variations
(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-amine (CAS 84235-33-6)
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
rel-(1R,2R,3S,4S)-3-Phenylbicyclo[2.2.1]heptan-2-amine, commonly referred to as fencamfamine, is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHN
- Molecular Weight : 187.28 g/mol
- CAS Number : 28051-94-7
Fencamfamine acts primarily as a stimulant and has been studied for its effects on the central nervous system (CNS). It is believed to exert its effects through the modulation of neurotransmitter systems, particularly by increasing the release of dopamine and norepinephrine in the brain. This mechanism is similar to that of other psychostimulants but with distinct pharmacological profiles.
Stimulant Effects
Research indicates that fencamfamine exhibits significant stimulant effects. In animal studies, it has been shown to enhance locomotor activity and induce hyperactivity, suggesting its potential use in conditions like ADHD (Attention Deficit Hyperactivity Disorder) .
Neuroprotective Properties
Emerging studies suggest that fencamfamine may possess neuroprotective properties. It has been observed to reduce neuroinflammation and oxidative stress in neuronal cells, which could have implications for neurodegenerative diseases .
Appetite Suppression
Fencamfamine has also been investigated for its appetite-suppressing effects. Clinical trials have demonstrated that it can lead to weight loss in obese patients by reducing food intake .
Case Studies and Research Findings
Safety and Toxicology
While fencamfamine shows promise for various therapeutic applications, its safety profile must be considered. Adverse effects reported include increased heart rate, anxiety, and potential for abuse similar to other CNS stimulants. Long-term studies are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
